Comparative TRPV1-Mediated Calcium Influx Inhibition in Neuronal Hypersensitivity Model
In a direct comparison of ten minor cannabinoids using an in vitro model of neuronal hypersensitivity, CBT-1 (cannabicitran) demonstrated a distinct modulatory profile. Application of CBT-1 at concentrations from 0.001 to 100 µM did not elicit calcium influx, but completely blocked capsaicin-induced calcium influx in 35.2 ± 16.5% of capsaicin-sensitive DRG neurons. This effect size was notably lower than that of comparators like cannabigerol monomethyl ether (CBGM), which achieved complete block in 66.3 ± 10.9% of neurons, and tetrahydrocannabutol (THCB), which blocked 78.14 ± 3.5% of neurons in the same assay [1].
| Evidence Dimension | Percentage of capsaicin-sensitive DRG neurons showing complete inhibition of Ca2+ influx |
|---|---|
| Target Compound Data | 35.2 ± 16.5% |
| Comparator Or Baseline | Cannabigerol monomethyl ether (CBGM): 66.3 ± 10.9%; Tetrahydrocannabutol (THCB): 78.14 ± 3.5%; Cannabichromevarin (CBCV): 66.6 ± 6.3% |
| Quantified Difference | CBT-1 shows significantly lower efficacy in this model compared to CBGM, THCB, and CBCV. |
| Conditions | Adult rat DRG neurons sensitized with NGF/GDNF; capsaicin stimulation; Ca2+ imaging; cannabinoid concentration range 0.001–100 µM. |
Why This Matters
This quantifies CBT-1's specific functional activity at TRPV1 channels in a pain-relevant model, distinguishing it from other minor cannabinoids and guiding its selection for research into neuropathic pain where a moderate, rather than potent, TRPV1 modulator is desired.
- [1] Anand U, Anand P, Sodergren MH. Modulatory Effects of 'Minor' Cannabinoids in an in vitro Model of Neuronal Hypersensitivity. J Pain Res. 2025;18:6259-6274. View Source
